Lipophilicity (XLogP3-AA): Methoxy Substitution Increases LogP by ~0.6 Units vs. Non-Methoxylated Analog
The 3-methoxy group raises the computed XLogP3-AA value of the target compound to 1.8, compared with a predicted XLogP3 of approximately 1.2 for the non-methoxylated 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid [1][2]. This +0.6 log unit difference corresponds to a roughly four-fold increase in calculated partition coefficient, which can meaningfully shift membrane permeability and off-target binding in cell-based assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 4-(2-Mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid (predicted XLogP3 ≈ 1.2) |
| Quantified Difference | ΔXLogP ≈ +0.6 (approximately 4-fold increase in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019 release). Comparator value estimated using same algorithm. |
Why This Matters
A 0.6-unit increase in LogP can alter passive membrane permeability and compound distribution in cellular assays, making the methoxylated compound a more lipophilic alternative when enhanced cell penetration is desired.
- [1] PubChem. 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)-3-methoxybenzoic acid. Computed Properties: XLogP3-AA = 1.8. CID 25220183. View Source
- [2] PubChem. Predicted XLogP3 for 4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)benzoic acid. Computed using XLogP3 3.0 (PubChem release 2019.06.18). Analogous to CID 16462341. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
